Product packaging for 21-Dehydro Budesonide(Cat. No.:CAS No. 85234-63-5)

21-Dehydro Budesonide

Cat. No.: B1146664
CAS No.: 85234-63-5
M. Wt: 428.5 g/mol
InChI Key: UHEOYIKQUMWUPY-KWVAZRHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Glucocorticoid Steroid Derivative

21-Dehydro Budesonide is chemically classified as a synthetic pregnane (B1235032) steroid and a derivative of the potent glucocorticoid, Budesonide. wikipedia.orgnih.gov Structurally, it is identified as (11β,16α)-16,17-[butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al. synzeal.comsynthinkchemicals.com The key structural difference from its parent compound, Budesonide, is the presence of an aldehyde group at the C21 position, whereas Budesonide possesses a hydroxyl group at the same position. This modification defines its identity as a distinct chemical entity.

Like its parent compound, this compound is an agonist of glucocorticoid receptors (GR). Its interaction with these receptors allows it to modulate immune responses and inflammatory pathways, a characteristic action of glucocorticoids. However, this structural alteration to an aldehyde is noted to reduce its binding affinity for the glucocorticoid receptor when compared to Budesonide. The compound is also known by several synonyms, including Budesonide EP Impurity D and Budesonide Aldehyde Impurity, which highlights its status in pharmacopeial standards. synzeal.comsynthinkchemicals.comchemicalbook.com

Significance within Pharmaceutical Science and Research

The primary significance of this compound in the pharmaceutical sector is its role as a critical impurity and reference standard in the quality control of Budesonide drug products. synzeal.com As a known degradation product, its presence in Budesonide formulations must be carefully monitored to ensure the stability and purity of the final pharmaceutical product. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify this impurity, with specific limits often stipulated in pharmacopeial monographs.

Beyond its role in quality control, this compound is a subject of scientific investigation for its own biological activities. Researchers study its potential anti-inflammatory properties and how its interaction with glucocorticoid receptors impacts immune responses in various biological models. Furthermore, as a breakdown product of Budesonide, it has been subject to investigation in mutagenicity studies to understand the profile of Budesonide-related substances. clinicaltrials.gov The availability of isotopically labeled versions, such as this compound-D8, facilitates its use as an analytical standard in research. artis-standards.com

Chemical and Physical Properties

PropertyValueSource
CAS Number 85234-63-5 synthinkchemicals.comchemicalbook.comlgcstandards.com
Molecular Formula C₂₅H₃₂O₆ synthinkchemicals.comlgcstandards.combiosynth.com
Molecular Weight 428.52 g/mol synthinkchemicals.comlgcstandards.comcarlroth.com
Purity >95% (HPLC) lgcstandards.com
Appearance Pale Yellow Solid esschemco.com

Synonyms and Identifiers

TypeIdentifierSource
Systematic Name (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al synzeal.comsynthinkchemicals.com
Synonym Budesonide EP Impurity D synzeal.comsynthinkchemicals.comchemicalbook.com
Synonym Budesonide Aldehyde Impurity synzeal.comsynthinkchemicals.com
Synonym Budesonide glyoxal (B1671930) (epimers) nih.gov
PubChem CID 71315297 nih.gov
UNII 9NI3N51LFA nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32O6 B1146664 21-Dehydro Budesonide CAS No. 85234-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85234-63-5

Molecular Formula

C25H32O6

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde

InChI

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,13,16-18,20-22,28H,4-7,11-12H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1

InChI Key

UHEOYIKQUMWUPY-KWVAZRHASA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)C=O)C)O)C

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C

Synonyms

(11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al;  Budesonide Impurity D (EP)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Elucidation of Formation Pathways and Degradation Mechanisms of Budesonide

21-Dehydro Budesonide, also known as Budesonide EP Impurity D, primarily emerges as a degradation product of Budesonide. chemicalbook.com Its formation is a critical aspect of stability studies for Budesonide-containing pharmaceuticals.

Oxidative Formation from Budesonide Precursors

The principal route to the formation of this compound is through the oxidative degradation of Budesonide. The α-ketolic side chain characteristic of many corticosteroids is susceptible to oxidation, particularly at the C21 position. This process involves the conversion of the primary alcohol at C21 to an aldehyde, yielding the 21-dehydro derivative, which is also referred to as a steroid-glyoxal. oatext.com This transformation is generally an aerobic process, requiring the presence of oxygen.

Influence of Reaction Conditions on Yield and Selectivity

The rate and extent of Budesonide degradation to this compound are significantly influenced by several environmental and chemical factors. The presence of oxygen is a primary driver of this oxidative degradation. frontiersin.org Studies have shown that conditions of increased alkalinity and higher temperatures can accelerate the degradation process. Furthermore, the presence of trace metals can catalyze the oxidation of the α-ketolic side chain. The initial concentration of Budesonide in a solution can also impact its stability, with higher concentrations sometimes exhibiting greater stability against degradation. frontiersin.org Light, particularly UV irradiation, can also induce degradation of Budesonide, though photolytic degradation pathways may differ from the oxidative routes that lead to this compound. oatext.com

Development of Novel Synthetic Approaches for this compound

While often viewed as an undesirable impurity, this compound is also synthesized for use as a reference standard in analytical testing to ensure the quality and purity of Budesonide drug products. The deliberate synthesis of isotopically labeled versions, such as deuterated this compound, for use as internal standards in quantitative analysis further underscores the need for controlled synthetic methods.

Exploration of Advanced Reagents and Catalysts

The selective oxidation of the primary alcohol at the C21 position of Budesonide to an aldehyde, without further oxidation to a carboxylic acid, requires the use of mild and selective oxidizing agents. Modern organic synthesis offers several reagents well-suited for this transformation.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups, making it an excellent candidate for the oxidation of complex molecules like corticosteroids. wikipedia.orgorganic-chemistry.orgwikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine. It is highly regarded for its mildness and ability to avoid over-oxidation, making it suitable for preparing aldehydes from primary alcohols. wikipedia.orgalfa-chemistry.comfiveable.mechemistrysteps.comorganic-chemistry.org

Chromium(VI)-Based Reagents: Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are examples of chromium-based oxidants that are effective for the conversion of primary alcohols to aldehydes. chemistrysteps.comwikipedia.orgorganic-chemistry.org These reagents are generally less harsh than other chromium oxidants like Jones reagent, offering better control over the oxidation state of the product. acsgcipr.orglibretexts.org

The application of these advanced reagents allows for a shift from the uncontrolled degradation of Budesonide to the deliberate and selective synthesis of this compound for research and analytical purposes.

Table 1: Comparison of Synthetic Reagents for this compound Preparation

Reagent Typical Reaction Conditions Advantages Disadvantages
Dess-Martin Periodinane (DMP) Room temperature, neutral pH, chlorinated solvents Mild, high yield, high chemoselectivity, easy workup Potentially explosive nature, cost
Swern Oxidation Reagents Low temperature (-78 °C), aprotic solvents, organic base Mild, avoids over-oxidation, wide functional group tolerance Production of malodorous dimethyl sulfide, requires careful temperature control
Pyridinium Chlorochromate (PCC) Room temperature, aprotic solvents (e.g., dichloromethane) Selective for aldehydes, commercially available Toxicity of chromium(VI) compounds

Optimization of Synthetic Procedures for Research Scale Production

The optimization of synthetic procedures for producing this compound on a research scale involves careful selection of the oxidizing agent and reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters for optimization include reaction temperature, time, stoichiometry of reagents, and the method of product isolation and purification. For instance, in a Swern oxidation, maintaining a very low temperature is crucial to prevent side reactions. In oxidations with DMP or PCC, ensuring the complete conversion of the starting material while avoiding the formation of degradation products is a primary goal. The choice of solvent and the workup procedure are also critical for isolating the target aldehyde in high purity.

Characterization of Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is largely dictated by the aldehyde group at the C21 position, which is a reactive electrophilic species. mdpi.com This reactivity is relevant to both its further degradation and its potential for deliberate chemical modification.

The aldehyde group of this compound is susceptible to further oxidation. For instance, enzymatic oxidation of 21-dehydrocorticosteroids can lead to the formation of the corresponding steroidal 20-oxo-21-oic acids. researchgate.netnih.gov

The electrophilic nature of the aldehyde's carbonyl carbon makes it a target for nucleophiles. It has been proposed that steroid-glyoxals can react with the guanidinium (B1211019) group of arginine residues in proteins, forming a stable hapten that can elicit an immune response. oatext.com This highlights the potential for this compound to covalently modify biological macromolecules. Similarly, the reactivity of glyoxals with nucleophilic groups on nucleotides has also been documented. nih.gov The reaction with nucleophiles like glutathione (B108866) is a known detoxification pathway for reactive aldehydes in biological systems. rsc.org

For analytical purposes, the aldehyde group can be targeted for derivatization to enhance detection or improve chromatographic properties. Common derivatization strategies for aldehydes and ketones in steroid analysis include:

Oxime formation: Reaction with hydroxylamine (B1172632) or its derivatives converts the carbonyl group into an oxime. nih.govresearchgate.net

Hydrazone formation: Reagents like Girard's P can be used to introduce a charged moiety, which is particularly useful for mass spectrometry-based analysis. dss.go.th

Picolinoyl ester formation: While typically used for hydroxyl groups, related strategies can be adapted for carbonyl compounds to enhance ionization efficiency in mass spectrometry. nih.govresearchgate.net

These derivatization techniques are valuable tools for the sensitive and specific quantification of this compound in various matrices.

Aldehyde Group Oxidation Reactions

The C21 aldehyde group of this compound is prone to oxidation, a common degradation pathway for corticosteroids with an α-ketolic side chain. google.comresearchgate.net This process typically occurs under neutral or alkaline conditions and can be catalyzed by trace metals. google.com The oxidation of the 21-aldehyde can lead to the formation of a carboxylic acid at the C17 position, representing further degradation of the molecule. researchgate.net

Studies on the degradation pathways of similar corticosteroids have shown that the 21-aldehyde is a primary degradation product, which can then be further oxidized. researchgate.net For instance, the autooxidation of corticosteroids under alkaline conditions can yield a variety of degradants, including the conversion of the 21-aldehyde to a 17-carboxylic acid derivative. researchgate.net This transformation highlights the relative instability of the aldehyde group under certain environmental conditions.

Reaction Type Functional Group Product Conditions
OxidationC21-Aldehyde17-Carboxylic Acid DerivativeNeutral or alkaline pH, presence of trace metals, molecular oxygen google.comresearchgate.net

Reductive Pathways of the C21 Aldehyde

The aldehyde at the C21 position of this compound can be reduced to a primary alcohol, which would yield Budesonide. This transformation is particularly relevant in the context of pharmaceutical purification processes, where the goal is to minimize the content of this aldehyde impurity. google.com

A patented method for purifying Budesonide involves the use of certain amino acids and related compounds to reduce the levels of the this compound impurity. google.com This process involves treating a solution of Budesonide containing the aldehyde impurity with compounds such as L-cysteine, DL-penicillamine, or DL-homocysteine. google.com These reagents effectively decrease the concentration of this compound, implying a reductive transformation or conversion of the aldehyde group. google.com The reaction, when carried out in methanol (B129727) at an elevated temperature, significantly lowers the percentage of the 21-dehydro derivative in the final product. google.com

Table 2: Reduction of this compound Impurity in Budesonide Samples

Reagent Initial Impurity Level (%) Final Impurity Level (%) Reaction Conditions
L-cysteine 0.36 0.07 Methanol, 60°C, 1 hour google.com
DL-penicillamine 0.36 0.04 Methanol, 60°C, 1 hour google.com
DL-homocysteine 0.36 0.04 Methanol, 60°C, 1 hour google.com

Investigation of Nucleophilic Substitution Reactions at C21

The electrophilic nature of the C21 aldehyde carbonyl carbon makes it a target for nucleophilic attack. While classic nucleophilic substitution is not typical for aldehydes, nucleophilic addition reactions are common. The reagents used in the purification of Budesonide, such as L-cysteine and cysteamine (B1669678), are effective nucleophiles. google.com

The thiol (-SH) and amino (-NH2) groups present in these molecules can attack the carbonyl carbon of the 21-aldehyde. This reaction likely proceeds via a nucleophilic addition mechanism, forming a tetrahedral intermediate. This process effectively converts the aldehyde into a different chemical entity, facilitating its removal or rendering it less problematic in the final drug substance. The use of cysteamine in the presence of acetic acid has also been shown to reduce the level of the 21-dehydro derivative. google.com

Nucleophile Functional Group(s) Effect on this compound
L-cysteineThiol, AmineReduction of impurity levels google.com
DL-penicillamineThiol, AmineReduction of impurity levels google.com
DL-homocysteineThiol, AmineReduction of impurity levels google.com
CysteamineThiol, AmineReduction of impurity levels google.com

Strategic Derivatization for Enhanced Analytical Detectability

In analytical chemistry, derivatization is a technique used to convert a compound into a product that is easier to detect and quantify. For this compound, a key analytical challenge is its accurate measurement at low levels in the presence of a large excess of Budesonide.

To improve the sensitivity and accuracy of quantification by mass spectrometry, isotopically labeled internal standards are often employed. The synthesis of deuterated analogs, such as [²H₈]-21-Dehydro Budesonide, serves this purpose. By incorporating heavy isotopes (deuterium), a standard is created that is chemically identical to the analyte but has a different mass. This allows for precise quantification in complex matrices using methods like Liquid Chromatography-Mass Spectrometry (LC-MS), as the internal standard and the analyte can be distinguished by their mass-to-charge ratio. The use of such a deuterated internal standard can significantly improve the limit of quantification (LOQ) to levels as low as 0.01 µg/mL.

Derivatization Strategy Derivative Analytical Method Purpose
Isotopic Labeling[²H₈]-21-Dehydro BudesonideLC-MSInternal standard for improved quantification sensitivity and accuracy

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and quantification of 21-Dehydro Budesonide from its parent compound and other related substances. The choice of method depends on the specific requirements of the analysis, such as sensitivity, resolution, and speed.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for the routine analysis of this compound. Reversed-phase HPLC, utilizing a C18 column, is a common approach for separating Budesonide and its impurities.

A typical HPLC-UV method involves a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, which allows for the effective separation of the analytes. Detection is commonly performed at a wavelength of 254 nm, where the chromophores in the this compound molecule absorb UV light. Under optimized conditions, this technique can achieve baseline separation of this compound from the epimers of Budesonide, with a retention time of approximately 3.1 to 3.2 minutes. The method is valued for its simplicity, reliability, and cost-effectiveness in quality control laboratories.

ParameterTypical Value
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., pH 3.2, 45:55 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time ~3.1 - 3.2 minutes
Linearity (R²) (Typical) >0.999
Limit of Detection (LOD) (Typical) 0.05 µg/mL
Limit of Quantification (LOQ) (Typical) 0.15 µg/mL

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a high-efficiency separation technique that offers an alternative to traditional HPLC. MEKC is a mode of capillary electrophoresis that can separate both charged and neutral molecules by partitioning them between a pseudo-stationary phase of micelles and the surrounding aqueous buffer. This technique is particularly useful for the analysis of complex mixtures and closely related impurities. nih.govwikipedia.org

For the analysis of this compound, an optimized MEKC method can resolve the compound from other impurities within a 20-minute timeframe. A common setup utilizes a borate (B1201080) buffer containing sodium cholate (B1235396) and a surfactant. The high resolving power of MEKC allows for the separation of structurally similar compounds that may be challenging to resolve by HPLC. The method's performance is validated for precision and accuracy, with a relative standard deviation (RSD) of less than 2%.

ParameterTypical Value
Capillary Fused silica
Buffer 70 mM Borate buffer (pH 8.8)
Additives 65 mM Sodium cholate, 10 mM MAPS surfactant
Voltage 20-30 kV
Detection UV (e.g., 254 nm)
Analysis Time < 20 minutes
Precision (RSD) < 2%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the detection and quantification of this compound, especially at very low concentrations in complex matrices such as plasma. nih.gov This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS method, a C18 column is used for chromatographic separation with a mobile phase of acetonitrile and an aqueous solution of formic acid. nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). nih.gov This allows for the specific detection and quantification of the target analyte by monitoring a specific precursor-to-product ion transition. The high sensitivity of LC-MS/MS enables the establishment of very low limits of quantification, often in the picogram per milliliter (pg/mL) range. sciex.comlcms.cz

ParameterTypical Value
Chromatography UPLC/HPLC with C18 column
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient elution)
Ionization Positive Electrospray Ionization (ESI+)
Detection Triple Quadrupole Mass Spectrometer (MRM mode)
Linearity Range (Typical) 2 - 1024 pg/mL
Lower Limit of Quantification (LLOQ) (Typical) 2 pg/mL

Spectrometric and Imaging Techniques

Beyond chromatographic methods, various spectrometric and imaging techniques offer unique capabilities for the analysis and characterization of this compound.

Mass Spectrometry Imaging (MSI) with On-Tissue Chemical Derivatization

Mass Spectrometry Imaging (MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govacs.orgresearchgate.net For corticosteroids like this compound, which may exhibit poor ionization efficiency, on-tissue chemical derivatization can significantly enhance detection sensitivity. nih.govacs.orgnih.gov

This approach involves the application of a derivatizing agent to the tissue section, which reacts with the target analyte to form a more readily ionizable product. For aldehydes like this compound, reagents such as Girard's Reagent T can be used to introduce a charged group, thereby improving the signal intensity in subsequent MSI analysis by techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govnih.gov This methodology provides invaluable information on the localization and distribution of the compound within a biological system. nih.govresearchgate.net

Applications of Spectrophotometric Analysis

UV-Visible spectrophotometry is a simple and accessible technique that can be used for the quantification of this compound in bulk samples and pharmaceutical formulations, provided there are no interfering substances. japsonline.comjapsonline.com The method is based on the principle that the analyte absorbs light at a specific wavelength. For Budesonide and its related compounds, the maximum absorbance is typically observed around 246 nm. japsonline.comjapsonline.comresearchgate.net

While not as selective as chromatographic methods, UV-Vis spectrophotometry can be a rapid and cost-effective tool for preliminary analysis and for monitoring the concentration of the active pharmaceutical ingredient. jprinfo.comjetir.org The technique is validated for linearity, accuracy, and precision to ensure reliable results. japsonline.comresearchgate.net

ParameterTypical Value
Wavelength of Maximum Absorbance (λmax) ~246 nm
Linearity Range (Typical) 1.4 - 25 µg/mL
Limit of Detection (LOD) (Typical) 0.01 µg/mL
Limit of Quantification (LOQ) (Typical) 1.4 µg/mL
Recovery (Typical) 99 - 100%

Method Validation and Impurity Profiling in Pharmaceutical Research Materials

The control of impurities is a critical aspect of pharmaceutical quality control. This compound is recognized as a significant impurity and degradation product of Budesonide. chemicalbook.com Its presence in Budesonide formulations must be carefully monitored to ensure the stability and purity of the final drug product. Validated analytical methods are therefore essential for its accurate detection and quantification.

The development of analytical methods for this compound prioritizes specificity—the ability to measure the analyte accurately in the presence of other components—and sensitivity, particularly in complex biological matrices where concentrations can be exceedingly low. waters.com

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique. A typical method utilizes a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer mixture. nih.gov This approach can effectively separate this compound from Budesonide epimers and other related impurities. Method validation demonstrates high precision, with a relative standard deviation (RSD) of less than 2%, and accuracy.

For enhanced sensitivity required for bioanalysis in matrices like human plasma, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is utilized. waters.com Given that nasally administered drugs result in very low circulating levels, highly sensitive methods are necessary for pharmacokinetic studies. waters.com The use of deuterated internal standards, such as [²H₈]-21-Dehydro Budesonide, can significantly improve detection sensitivity, achieving a limit of quantification (LOQ) as low as 0.01 µg/mL. Some LC-MS/MS methods have demonstrated the ability to quantify analytes at the picogram-per-milliliter (pg/mL) level. waters.com

Micellar Electrokinetic Chromatography (MEKC) offers an alternative methodology, optimized with components like borate buffer, sodium cholate, and surfactants to resolve impurities within a 20-minute timeframe.

The validation of these methods includes establishing key performance parameters to ensure reliability.

Table 1: HPLC Method Validation Parameters for Budesonide Analysis

ParameterValueReference
Linearity Range1-20 µg/mL nih.gov
Correlation Coefficient (R²)>0.999 nih.gov
Limit of Detection (LOD)0.05 µg/mL nih.gov
Limit of Quantitation (LOQ)0.5 µg/mL nih.gov

Pharmacopeial monographs, such as those in the United States Pharmacopeia (USP), establish official standards for drug quality, including specific limits for impurities. uspnf.com For Budesonide, the USP specifies impurity limits using HPLC. this compound is listed as a specified impurity, with defined acceptance criteria to ensure that its levels in the raw material and final product are below a threshold that would compromise safety and efficacy. uspnf.com

The quantification of impurities is typically calculated as a percentage relative to the main active pharmaceutical ingredient (API) peak in the chromatogram. The acceptance criteria for unspecified impurities are often set at ≤0.5%. For this compound (epimers), the USP has set a specific acceptance criterion of not more than (NMT) 0.07%. uspnf.com

Table 2: USP Acceptance Criteria for Impurities in Budesonide

Impurity NameRelative Retention TimeAcceptance Criteria (NMT %)
16α-Hydroxyprednisolone0.110.2
D-Homobudesonide0.360.10
21-Dehydrobudesonide (epimers)0.61; 0.660.07
14,15-Dehydrobudesonide0.860.10
Any other individual impurity0.10

Source: Adapted from USP-NF uspnf.com

This compound serves as a critical certified reference material (CRM) in the quality control of Budesonide drug products. lgcstandards.com As a known impurity, its availability as a high-purity standard is essential for several analytical applications. lgcstandards.comsynzeal.com

The primary uses of this compound as a CRM include:

Analytical Method Development and Validation: It is used to develop and validate the specificity, sensitivity, and accuracy of analytical methods designed to monitor impurities in Budesonide. synzeal.com

Impurity Profiling: The reference material helps in the identification and quantification of this compound during the stability testing and quality control of Budesonide.

System Suitability Testing: Before running sample analyses, a solution containing the CRM can be injected to verify the performance and suitability of the chromatographic system.

Suppliers of chemical standards offer this compound as a research chemical and analytical standard, often with a certificate of analysis detailing its purity, which is typically >95% as determined by HPLC. lgcstandards.com This ensures its suitability for quantitative applications in a regulated environment.

Biochemical and Molecular Mechanism of Action

Investigation of Glucocorticoid Receptor Binding and Affinity

The initial and most critical step in the mechanism of action of any glucocorticoid is its binding to the cytosolic glucocorticoid receptor. This interaction triggers a conformational change in the receptor, leading to its translocation into the nucleus and subsequent modulation of gene transcription.

Comparative Analysis of Receptor Binding Dynamics with Budesonide

Budesonide is known for its high affinity for the glucocorticoid receptor. nih.govnih.gov Studies have determined the equilibrium dissociation constant (KD) of Budesonide for the human glucocorticoid receptor to be 1.32 nmol/l, with a relative receptor affinity of 855, considering dexamethasone (B1670325) as a reference at 100. nih.gov Another source indicates a relative GR affinity of 935. nih.gov This high affinity is a key factor in its potent anti-inflammatory effects.

CompoundRelative Receptor Affinity (Dexamethasone = 100)Equilibrium Dissociation Constant (KD) (nmol/l)
Budesonide855 nih.gov1.32 nih.gov
21-Dehydro BudesonideReduced compared to Budesonide (exact value not available)Data not available

Structural Determinants Influencing Glucocorticoid Receptor Interaction

The affinity of a steroid for the glucocorticoid receptor is determined by the collective interactions between the steroid molecule and the amino acid residues within the receptor's ligand-binding domain. The presence of a hydroxyl group at the C21 position is a common feature of many potent glucocorticoids and is known to contribute positively to binding affinity. This is due to its ability to form hydrogen bonds with the receptor, thereby stabilizing the steroid-receptor complex.

In contrast, the substitution of this hydroxyl group with an aldehyde group in this compound alters the electronic and steric properties at this position. This change likely disrupts the optimal hydrogen bonding network that Budesonide establishes with the receptor, leading to a decrease in binding affinity. Studies on other steroids have shown that modifications at the C21 position can significantly impact receptor affinity. For instance, the introduction of a 21-hydroxyl group generally leads to an increase in affinity, whereas esterification at this position can decrease it. nih.gov The aldehyde group in this compound represents a different type of modification, and its specific interactions would require detailed structural biology studies, such as X-ray crystallography of the this compound-GR complex, for a precise understanding.

Modulation of Gene Expression and Cellular Signaling Pathways

Upon binding to the glucocorticoid receptor, this compound, like other glucocorticoids, modulates the expression of a wide array of genes, leading to its anti-inflammatory and immunosuppressive effects. This modulation occurs through both transactivation and transrepression mechanisms.

Regulation of Anti-inflammatory Gene Transcription

A key aspect of glucocorticoid action is the upregulation of genes that encode for anti-inflammatory proteins. nih.gov While direct studies on this compound are lacking, it is expected to follow the general mechanism of glucocorticoids. This involves the activated GR-ligand complex binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding enhances the transcription of genes with anti-inflammatory properties, such as:

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Mitogen-activated protein kinase phosphatase-1 (MKP-1): This enzyme dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are crucial for the expression of many pro-inflammatory genes.

Inhibitor of nuclear factor-kappa B (IκBα): By increasing the synthesis of IκBα, glucocorticoids can more effectively sequester the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating the expression of inflammatory genes.

Suppression of Pro-inflammatory Mediator Expression (e.g., Cytokines, Chemokines)

A major component of the anti-inflammatory effect of glucocorticoids is the suppression of pro-inflammatory gene expression. This is primarily achieved through a mechanism known as transrepression, where the activated GR-ligand complex does not directly bind to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov These transcription factors are pivotal in driving the expression of a wide range of pro-inflammatory mediators, including:

Cytokines: Such as interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α), which play a central role in orchestrating the inflammatory response.

Chemokines: These molecules are responsible for the recruitment of inflammatory cells to the site of inflammation.

Enzymes: Including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce pro-inflammatory mediators.

By interfering with the function of NF-κB and AP-1, this compound is expected to effectively downregulate the production of these key inflammatory molecules.

Analysis of Non-Genomic Actions and Membrane Interactions

In addition to the classical genomic mechanisms that involve gene transcription, glucocorticoids can also exert rapid, non-genomic effects. These actions are too rapid to be explained by changes in gene expression and protein synthesis and are thought to be mediated by interactions with cell membranes or membrane-bound receptors, or through direct effects on cytosolic signaling proteins.

In-Depth Analysis of this compound's Biochemical and Molecular Mechanisms

Scientific investigation into the specific biochemical and molecular activities of this compound, a primary degradation product of the corticosteroid Budesonide, is limited in publicly available research. While its role as a monitored impurity in pharmaceutical preparations is well-documented, detailed studies on its distinct effects at the cellular and subcellular levels are not extensively reported in peer-reviewed literature. The following sections compile the available, albeit limited, information regarding its interaction with cellular structures and signaling pathways.

This compound is structurally distinct from its parent compound, Budesonide, due to the presence of an aldehyde group at the C21 position instead of a hydroxyl group. This alteration is known to influence its biological activity, including its affinity for glucocorticoid receptors, which is reportedly lower than that of Budesonide.

The interaction of this compound with cellular membranes, particularly its effect on the physical properties of the lipid bilayer, is a critical aspect of its potential biological activity. While direct, peer-reviewed studies are scarce, the structural characteristics of the molecule suggest a potential to influence membrane dynamics. The absence of the 21-hydroxyl group, which is present in the parent Budesonide molecule, may alter its interaction with the polar head groups of membrane lipids. It has been hypothesized that this structural difference could lead to a reduction in lipid packing density and a subsequent alteration of membrane permeability. However, empirical data from permissible, peer-reviewed sources to create a detailed data table on this specific effect is not currently available.

The modulation of intracellular signaling pathways is a hallmark of glucocorticoid action. These pathways include the regulation of inflammatory mediators like reactive oxygen species (ROS) and cytokines such as Interleukin-8 (IL-8). For the parent compound, Budesonide, the mechanisms of inhibiting ROS generation and suppressing IL-8 release in various in vitro models (such as human bronchial epithelial cells) are well-established. These effects are central to its anti-inflammatory efficacy.

However, specific research detailing the capacity of this compound to modulate these same pathways is not found in the available scientific literature. Consequently, there is no data to populate a table on its effects on ROS generation or IL-8 release in in vitro models. Studies on Budesonide degradation products have primarily focused on their identification and quantification for quality control purposes rather than their specific biological or signaling effects.

Metabolic Transformations and Pathways in Preclinical Systems

In Vitro Metabolic Fate in Subcellular Fractions

In vitro studies using subcellular fractions such as liver microsomes and S9 fractions are fundamental in characterizing the metabolic stability and pathways of new chemical entities. For 21-Dehydro Budesonide, it is hypothesized that its metabolic profile would share similarities with Budesonide, given their structural resemblance.

Studies on Budesonide in human liver microsomes have consistently identified two major metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone. nih.govnih.govnih.govresearchgate.net The formation of these metabolites is a result of oxidative processes. It is anticipated that this compound would also undergo similar oxidative metabolism.

Given the aldehyde group at the C21 position of this compound, it is plausible that this compound could also be subject to reductive metabolism. Aldehyde reductases present in the liver cytosol could potentially convert the C21 aldehyde to a primary alcohol, leading back to Budesonide, or to other reduced metabolites. Furthermore, the double bond in the A-ring of the steroid nucleus is a potential site for reduction.

Table 1: Predicted Oxidative and Reductive Metabolites of this compound

Metabolite Type Predicted Metabolite Metabolic Reaction
Oxidative6β-hydroxy-21-dehydrobudesonideHydroxylation
Oxidative16α-hydroxyprednisolone-21-alHydroxylation and cleavage
ReductiveBudesonideReduction of C21 aldehyde
ReductiveDihydro-21-dehydrobudesonideReduction of A-ring

This table is based on predicted metabolic pathways and requires experimental verification.

The metabolism of Budesonide is predominantly mediated by the Cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 being the principal isoenzyme in humans. nih.govresearchgate.netmdpi.com The formation of both 6β-hydroxybudesonide and 16α-hydroxyprednisolone from Budesonide has been shown to be catalyzed by CYP3A enzymes. nih.govresearchgate.net Given that this compound is a close structural analog, it is highly probable that its oxidative metabolism is also primarily driven by CYP3A4.

Inhibition studies with known CYP3A4 inhibitors, such as ketoconazole, would be necessary to confirm the specific role of this isoenzyme in the metabolism of this compound.

Comparative Metabolic Profiling Across Non-Human Animal Species

Comparative metabolic studies are essential to identify an appropriate animal model that best mimics human metabolism for preclinical safety and efficacy evaluations. While direct comparative metabolic studies for this compound are not available, data from its parent compound, Budesonide, can offer predictive insights.

Studies have shown both qualitative and quantitative differences in Budesonide metabolism across species. For instance, the rate of Budesonide metabolism has been found to be significantly faster in rat liver microsomes compared to human liver microsomes. The metabolic profile can also differ, with some metabolites being unique to or more prominent in certain species. It is reasonable to expect that similar species-dependent differences would be observed in the metabolism of this compound.

Table 2: Comparative In Vitro Metabolism of Budesonide in Liver Preparations

Species Key Metabolic Pathways Major Metabolites
Human6β-hydroxylation, 16α-hydroxylation6β-hydroxybudesonide, 16α-hydroxyprednisolone
RatFaster metabolism compared to humansSpecies-specific metabolite profiles

This table summarizes findings for the parent compound, Budesonide, and serves as a predictive reference for this compound.

Structural Elucidation and Characterization of Metabolites

The definitive identification of metabolites requires sophisticated analytical techniques. A combination of liquid chromatography-mass spectrometry (LC-MS) is typically employed for the initial detection and profiling of metabolites in biological matrices. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of the metabolites.

For unequivocal structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is the gold standard. Following isolation and purification of the metabolites, typically through techniques like preparative high-performance liquid chromatography (HPLC), 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted to elucidate the precise chemical structure, including stereochemistry.

While specific metabolites of this compound have not been reported, the application of these well-established analytical methods would be crucial in future studies to fully characterize its metabolic fate.

Structure Activity Relationship Sar Studies and Analog Design

Impact of the C21 Aldehyde Group on Biological Activity and Receptor Interaction

21-Dehydro Budesonide is a derivative and a significant impurity of the potent glucocorticoid, Budesonide. cymitquimica.com The primary structural distinction between these two compounds is the substitution at the C21 position: this compound possesses an aldehyde group, whereas Budesonide features a primary hydroxyl group. This modification has a notable influence on the molecule's biological activity, primarily through its interaction with the glucocorticoid receptor (GR).

Like its parent compound, this compound acts as an agonist at glucocorticoid receptors, enabling it to modulate inflammatory and immune responses. However, scientific evidence indicates that the presence of the C21 aldehyde group reduces the binding affinity of the compound for the glucocorticoid receptor when compared to Budesonide. This observation aligns with broader structure-activity relationship principles for corticosteroids, where modifications at the C21 position are known to significantly impact receptor affinity. For instance, esterification of the 21-hydroxy group of cortisol has been shown to cause a loss of relative affinity for the glucocorticoid receptor. nih.gov While a hydroxyl group at C21 is not an absolute requirement for glucocorticoid activity, its replacement with an aldehyde moiety in this compound attenuates its receptor binding capability.

Beyond receptor binding, the absence of the 21-hydroxyl group and the presence of the aldehyde may also affect other physicochemical properties, such as membrane interaction. It has been suggested that this compound may reduce lipid packing density to a greater extent than Budesonide, potentially altering membrane permeability.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org QSAR models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and assessing potential toxicity, thereby streamlining the research and development process. nih.gov

As of the current body of scientific literature, specific QSAR studies focusing exclusively on this compound are not extensively documented. However, the principles of QSAR could be effectively applied to this compound and its analogs to explore the structural requirements for glucocorticoid receptor binding and biological activity. A hypothetical QSAR study on a series of this compound analogs could involve:

Descriptor Calculation: Quantifying various physicochemical properties of the molecules, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that links these descriptors to a measured biological activity (e.g., receptor binding affinity). longdom.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Such a model could provide valuable insights into how modifications at the C21 aldehyde group or other parts of the steroid scaffold would affect activity, guiding the rational design of novel analogs with specific research purposes.

Rational Design and Synthesis of Novel Analogs as Research Probes

The chemical structure of this compound allows for targeted modifications to create novel analogs that can serve as valuable tools in various research settings.

Isotopically labeled compounds are indispensable in pharmacokinetic and metabolic research. The synthesis of deuterated analogs of this compound provides a powerful tool for these studies. Deuterium-labeled standards are particularly useful in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

One such analog, [²H₈]-21-Dehydro Budesonide, has been synthesized for use as an internal standard in LC-MS quantification. The use of a stable isotope-labeled internal standard allows for more accurate and sensitive detection and quantification of the unlabeled compound in biological matrices. This is crucial for precise pharmacokinetic profiling.

Table 1: Example of a Deuterated Analog of this compound

Compound NameApplicationAnalytical Benefit
[²H₈]-21-Dehydro BudesonideInternal standard for LC-MS quantificationImproves detection sensitivity (Limit of Quantification: 0.01 µg/mL) in pharmacokinetic studies.

The C21 position of corticosteroids is a common site for chemical modification to alter their physicochemical properties or to create prodrugs. While specific research on the derivatization of the C21-aldehyde of this compound is limited, studies on the parent compound, Budesonide, offer a blueprint for potential modifications.

For instance, the 21-hydroxyl group of Budesonide has been esterified with amino acids to create conjugates like budesonide-21-glycine ester and budesonide-21-alanine ester. researchgate.net These modifications were shown to significantly increase the aqueous solubility of the compound. researchgate.net Similarly, budesonide-21-phosphate has been synthesized as a water-soluble derivative. google.com

These strategies could be adapted to the C21-aldehyde of this compound for specific research applications. For example:

Formation of Schiff Bases or Hydrazones: The aldehyde group can react with primary amines or hydrazines to form imine or hydrazone linkages. This could be used to attach fluorescent probes, biotin (B1667282) tags for affinity purification, or linkers for conjugation to larger molecules like proteins or nanoparticles.

Oxidation to a Carboxylic Acid: The C21-aldehyde could be oxidized to a carboxylic acid, creating a new functional handle for further chemical modifications, such as amide bond formation. The "Budesonide pyruvic acid analog" is an example of a C21-modified structure.

Reduction to an Alcohol: Reduction of the aldehyde would yield Budesonide, but selective partial reduction could be explored in specific synthetic schemes.

These rationally designed analogs could serve as invaluable research probes to investigate the mechanisms of glucocorticoid action, explore drug delivery systems, or develop novel analytical reagents.

Preclinical Pharmacological Investigations Focusing on Mechanisms, Not Clinical Efficacy/safety

In Vitro Cellular Assays for Pharmacological Activity

In vitro assays are fundamental to understanding the pharmacological activity of a compound by isolating specific cell types and pathways in a controlled environment.

To investigate the anti-inflammatory potential of glucocorticoids like 21-Dehydro Budesonide, cell culture models representing the respiratory system and the immune system are commonly employed.

A549 Cells: The human A549 cell line, derived from alveolar basal epithelial cells, serves as a widely used model for the respiratory epithelium. mdpi.com In the context of glucocorticoid research, these cells are used to study the drug's effect on inflammation within the lungs. For instance, the parent compound Budesonide has been shown to inhibit the release of pro-inflammatory cytokines from A549 cells when stimulated with inflammatory agents. nih.gov It also affects cell migration and the expression of vascular endothelial growth factor (VEGF) in this cell line. mdpi.comresearchgate.net It is hypothesized that this compound, acting as a glucocorticoid receptor agonist, would exhibit similar, though potentially less potent, anti-inflammatory activities in this model.

THP-1 Cells: The human THP-1 monocytic cell line is a crucial tool for studying immune responses. These cells can be differentiated into macrophage-like cells, which play a central role in inflammation. mdpi.com Glucocorticoids are known to modulate macrophage function significantly. Studies on related compounds in THP-1 derived macrophages or similar primary macrophage cells show a marked reduction in the secretion of inflammatory mediators upon stimulation with agents like lipopolysaccharide (LPS). nih.govnih.gov Therefore, the THP-1 model would be instrumental in determining the specific effects of this compound on monocyte and macrophage inflammatory signaling and cytokine production.

A primary mechanism of glucocorticoids is the suppression of pro-inflammatory gene expression. This is often assessed by measuring the levels of key cytokine biomarkers.

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a potent pro-inflammatory cytokine involved in systemic inflammation. Glucocorticoids are well-known inhibitors of TNF-α production. Studies demonstrate that Budesonide effectively suppresses the release of TNF-α from alveolar macrophages. nih.govnih.gov

Interleukin-6 (IL-6): IL-6 is another critical cytokine with a wide range of biological activities, including the promotion of inflammatory responses. The inhibitory effect of Budesonide on IL-6 secretion has been documented in both human lung epithelial cells and alveolar macrophages. nih.govphysiology.org

Given its function as a glucocorticoid receptor agonist, this compound is expected to inhibit the production of these key inflammatory biomarkers. The table below illustrates the typical endpoints measured in such an in vitro experiment.

BiomarkerCell TypeStimulusExpected Effect of Glucocorticoid
TNF-αTHP-1 MacrophagesLPSInhibition of Secretion
IL-6THP-1 MacrophagesLPSInhibition of Secretion
IL-6A549 Epithelial CellsSwine Dust ExtractInhibition of Secretion
IL-8A549 Epithelial CellsSwine Dust ExtractInhibition of Secretion

Note: This table is illustrative of typical experimental outcomes for glucocorticoids like Budesonide and is not based on specific published data for this compound.

In Vivo Animal Models for Mechanistic Elucidation

In vivo models are essential for understanding how a compound's cellular effects translate to a whole biological system, providing insights into complex physiological and pathological processes.

Animal models of induced inflammation are standard for assessing the anti-inflammatory activity of novel compounds.

Murine Cutaneous Edema: Models such as croton oil- or arachidonic acid-induced ear edema in mice are classic assays for topical anti-inflammatory potency. Glucocorticoids are highly effective in these models, reducing swelling, fluid extravasation, and immune cell infiltration. nih.gov While specific studies involving this compound in this model are not documented, its parent compound, Budesonide, demonstrates significant topical anti-inflammatory activity. nih.gov It is therefore plausible that this compound would also show efficacy in reducing cutaneous inflammation, providing a measure of its topical potency.

Beyond observing physiological responses, in vivo studies allow for the investigation of molecular changes within affected tissues. After treatment with a compound like this compound in an inflammation model, tissues can be harvested to analyze cellular and molecular pathways.

The anti-inflammatory effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR). nih.gov Upon binding, the GR complex translocates to the nucleus and acts in two main ways:

Transactivation: It directly binds to DNA at glucocorticoid response elements (GREs) to increase the transcription of anti-inflammatory genes.

Transrepression: It interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of cytokines, chemokines, and adhesion molecules. patsnap.commdpi.com

Studies in animal models have shown that Budesonide can attenuate pulmonary inflammatory responses by reducing the expression of mediators like neutrophil elastase and decreasing inflammatory cell counts in bronchoalveolar lavage fluid. physiology.orgnih.gov Research on this compound would be expected to probe these same pathways to confirm its mechanism of action.

The following table illustrates the molecular and cellular endpoints that would typically be investigated in animal tissues to confirm a glucocorticoid mechanism.

Pathway/ResponseTissue TypeTypical MeasurementExpected Effect of Glucocorticoid
NF-κB Pathway ActivationInflamed Skin/Lungp65 subunit phosphorylationDecrease
Pro-inflammatory Gene ExpressionInflamed Skin/LungmRNA levels of TNF-α, IL-1βDecrease
Cellular InfiltrationInflamed Skin/LungNeutrophil & Macrophage CountDecrease
Anti-inflammatory Gene ExpressionImmune CellsmRNA levels of GILZ, MKP-1Increase

Note: This table is illustrative of typical mechanistic investigations for glucocorticoids and is not based on specific published data for this compound.

Future Directions and Emerging Research Opportunities

Advancement of Methodologies for Ultra-Trace Detection and In-Depth Study

The precise detection and quantification of 21-Dehydro Budesonide are paramount, primarily in the context of pharmaceutical quality control where it is recognized as a critical impurity of Budesonide. Methodologies for its detection have evolved, providing the foundation for more advanced, ultra-trace analysis in complex matrices, which is essential for in-depth pharmacological and metabolic studies.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound. rjptonline.org Reversed-phase HPLC systems, often employing a C18 column and UV detection, can effectively separate this compound from its parent compound and other related impurities. For enhanced sensitivity and specificity, particularly in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indicated technique. rjptonline.org The development of deuterated analogs, such as [²H₈]-21-Dehydro Budesonide, serves as a crucial internal standard for LC-MS quantification, significantly improving detection sensitivity to levels as low as 0.01 µg/mL.

Another advanced analytical technique employed is Micellar Electrokinetic Chromatography (MEKC). This method offers an alternative approach for the resolution of this compound from other impurities, with optimization of parameters like buffer pH, voltage, and surfactant concentration leading to efficient and validated analyses.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying 21-Dehydro Budesonide in budesonide formulations?

  • Methodological Answer :

  • HPLC-UV : Utilize a reversed-phase HPLC system with a C18 column (L1, 4.6 mm × 15 cm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.2, 45:55 v/v). Detection at 254 nm achieves baseline separation of this compound from budesonide epimers, with a retention time of ~3.1–3.2 minutes. System suitability requires ≥5500 theoretical plates for budesonide peaks .
  • MEKC : Optimize micellar electrokinetic chromatography (MEKC) using 70 mM borate buffer (pH 8.8), 65 mM sodium cholate, and 10 mM MAPS surfactant. This method resolves this compound and other impurities within 20 minutes, validated for precision (RSD <2%) and accuracy .

Q. How is this compound regulated in pharmaceutical quality control protocols?

  • Methodological Answer :

  • The USP monograph for budesonide specifies impurity limits using HPLC. For this compound, a similar approach applies: prepare sample solutions in acetonitrile/buffer (30:70), inject 20 µL, and calculate impurity percentages relative to the main peak. Acceptance criteria typically require ≤0.5% for unspecified impurities .

Advanced Research Questions

Q. What experimental design strategies optimize the separation of this compound from structurally similar impurities?

  • Methodological Answer :

  • Multivariate Optimization : Conduct a two-step experimental design:

Screening Design : Evaluate factors (voltage, pH, surfactant concentration) via fractional factorial design to identify critical parameters.

Response Surface Methodology (RSM) : Refine optimal conditions using central composite design. For MEKC, optimal separation is achieved at 16 kV voltage, pH 8.8, and 65 mM sodium cholate, reducing analysis time by 30% compared to initial trials .

  • Degradation Studies : Stress budesonide under acidic/alkaline conditions to simulate this compound formation. Monitor degradation kinetics using HPLC-MS to identify intermediates .

Q. How do structural modifications in this compound influence its biophysical interactions compared to budesonide?

  • Methodological Answer :

  • Membrane Fluidity Assays : Use Langmuir monolayers (e.g., POPC-DOPC-CHOL mixtures) to compare surface pressure-area isotherms. This compound, lacking the 21-hydroxyl group, may reduce lipid packing density by 15–20% versus budesonide, altering membrane permeability .
  • Deuterated Analogs : Synthesize [²H₈]-21-Dehydro Budesonide (SCSI-503075) as an internal standard for LC-MS quantification. This improves detection sensitivity (LOQ: 0.01 µg/mL) in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.